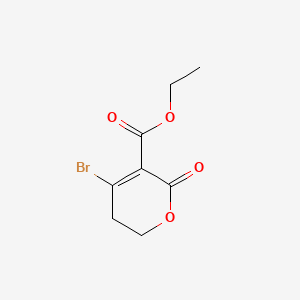
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl ester group at the 3rd position, and a keto group at the 2nd position of the pyran ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate typically involves the bromination of a suitable pyran precursor followed by esterification. One common method involves the bromination of 5,6-dihydro-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification steps can be optimized for large-scale production by controlling reaction temperatures, concentrations, and reaction times. The use of automated reactors and purification systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 4-amino-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate or ethyl 4-thio-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate.
Reduction: The major product is ethyl 4-bromo-5,6-dihydro-2-hydroxy-2H-pyran-3-carboxylate.
Oxidation: Products may include ethyl 4-bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The bromine atom and the keto group play crucial roles in its binding affinity and reactivity with molecular targets. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its versatility in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- Methyl 2-oxo-2H-pyran-3-carboxylate
- Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]
Uniqueness
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate is unique due to the presence of the bromine atom at the 4th position, which imparts distinct reactivity compared to other pyran derivatives. This structural feature allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of the ethyl ester and keto groups enhances its versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C8H9BrO4 |
|---|---|
Peso molecular |
249.06 g/mol |
Nombre IUPAC |
ethyl 4-bromo-6-oxo-2,3-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C8H9BrO4/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h2-4H2,1H3 |
Clave InChI |
UIPILPVCRYWSBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCOC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


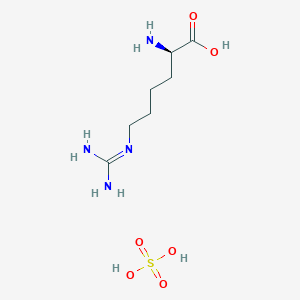
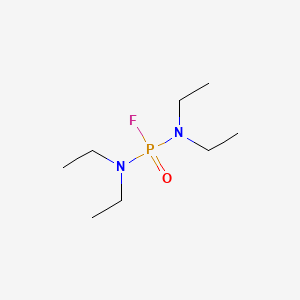
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
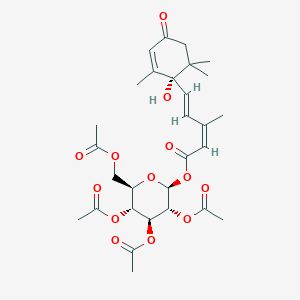

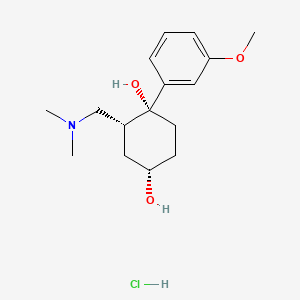
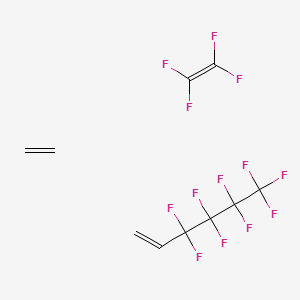


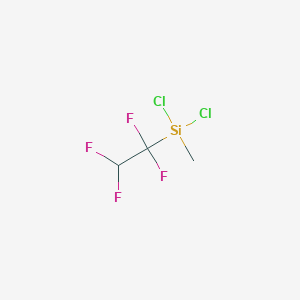
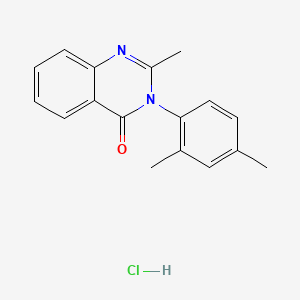
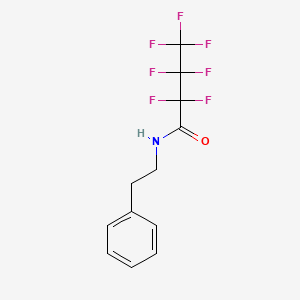
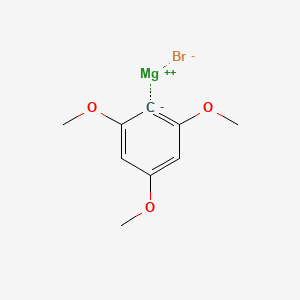
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
